- The design and properties study of a novel styryl-pyridinium-based water-soluble fluorescent copolymer as tracing agentJournal of Applied Polymer Science, 2019, 136(7),,
Cas no 90133-80-5 (Benzaldehyde, 4-(dihexylamino)-)

90133-80-5 structure
Nome del prodotto:Benzaldehyde, 4-(dihexylamino)-
Numero CAS:90133-80-5
MF:C19H31NO
MW:289.455545663834
CID:793609
Benzaldehyde, 4-(dihexylamino)- Proprietà chimiche e fisiche
Nomi e identificatori
-
- Benzaldehyde, 4-(dihexylamino)-
- 4-(dihexylamino)benzaldehyde
- 4-(Dihexylamino)benzaldehyde (ACI)
- 4-Formyl-N,N-dihexylaniline
- 4-N,N-Dihexylaminobenzaldehyde
- N,N-Dihexyl-4-aminobenzaldehyde
- N,N-Dihexyl-4-formylaniline
- p-(N,N-Dihexylamino)benzaldehyde
-
- Inchi: 1S/C19H31NO/c1-3-5-7-9-15-20(16-10-8-6-4-2)19-13-11-18(17-21)12-14-19/h11-14,17H,3-10,15-16H2,1-2H3
- Chiave InChI: UKTWAOCWPWUTHP-UHFFFAOYSA-N
- Sorrisi: O=CC1C=CC(N(CCCCCC)CCCCCC)=CC=1
Benzaldehyde, 4-(dihexylamino)- Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 30 min, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
1.2 4 h, 90 °C; cooled
1.3 Reagents: Water ; 0 °C
1.4 Reagents: Sodium acetate Solvents: Water ; pH 6 - 8, 0 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 30 min, -10 °C
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
1.2 -10 °C → 60 °C; 2 h, 60 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ; 2 h, rt
Riferimento
- Alkyl substituent effects on J- or H-aggregate formation of bisazomethine dyesDyes and Pigments, 2012, 92(1), 783-788,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Composing NLO Chromophore as a Puzzle: Electrochemistry-based Approach to Design and EffectivenessChemPhysChem, 2021, 22(22), 2313-2328,
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: Dimethylformamide ; rt; 3 h, 80 °C
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Riferimento
- Star-shaped push-pull compounds having 1,3,5-triazine coresEuropean Journal of Organic Chemistry, 2006, (11), 2609-2617,
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Synthesis and biological evaluation of substrate-based imaging agents for the prostate-specific membrane antigenMacromolecular Research, 2013, 21(5), 565-573,
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C → rt; 0.5 h, rt; rt → 0 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
1.2 10 min, 0 °C; 1 h, 0 °C → 50 °C; 8 h, 50 °C
Riferimento
- Relationship between Molecular Stacking and Optical Properties of 9,10-Bis((4-N,N-dialkylamino)styryl) Anthracene Crystals: The Cooperation of Excitonic and Dipolar CouplingChemistry - A European Journal, 2014, 20(32), 9991-9997,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 - 5 °C; 15 min, 0 - 5 °C; 50 °C → 5 °C
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
1.2 Solvents: Dimethylformamide ; 5 °C; 5 °C → rt; 30 min, rt; overnight, rt → 90 °C; 90 °C → rt
1.3 Reagents: Sodium hydroxide Solvents: Water ; neutralized, cooled
Riferimento
- Combined transparency and optical nonlinearity enhancement in flexible covalent multimers by operating through-space interactions between dipolar chromophoresPhysical Chemistry Chemical Physics, 2014, 16(19), 9096-9103,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 30 min, 0 °C; 0 °C → 70 °C; 12 h, 70 °C; cooled
1.2 Reagents: Sodium hydroxide ; neutralized
1.2 Reagents: Sodium hydroxide ; neutralized
Riferimento
- A Self-Assembled Nanohybrid Composed of Fluorophore-Phenylamine Nanorods and Ag Nanocrystals: Energy Transfer, Wavelength Shift of Fluorescence and TPEF Applications for Live-Cell ImagingChemistry - A European Journal, 2013, 19(49), 16625-16633,
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
Riferimento
- Rational design, facile synthesis, and linear/nonlinear optical properties of novel two-photon absorption stilbene derivatives with different configurationsTetrahedron, 2021, 96,,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 5 min, 5 °C; 30 min, 5 °C
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
1.2 5 °C; 3 h, 80 °C
1.3 Solvents: Water ; cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ; neutralized
Riferimento
- Synthesis and characterization of spin-coatable tert-amine molecules for hole-transport in organic light-emitting diodesTetrahedron Letters, 2006, 47(27), 4715-4719,
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride Solvents: 1,2-Dichloroethane
1.2 Reagents: Sodium acetate Solvents: Water
1.2 Reagents: Sodium acetate Solvents: Water
Riferimento
- Design and synthesis of push-pull chromophores for second-order nonlinear optics derived from rigidified thiophene-based π-conjugating spacersJournal of Organic Chemistry, 2002, 67(1), 205-218,
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 0 °C → rt; 1 h, rt; rt → 0 °C
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
1.2 0 °C; 0 °C → 50 °C; 8 h, 50 °C; 50 °C → 0 °C
1.3 Solvents: Water ; 0 °C
1.4 Reagents: Sodium carbonate Solvents: Water ; neutralized
Riferimento
- Molecular Rotors for Universal Quantitation of Nanoscale Hydrophobic Interfaces in Microplate FormatNano Letters, 2018, 18(1), 618-628,
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; -4 °C; -4 °C → 100 °C; 100 °C → rt
1.2 Reagents: Water ; rt
1.2 Reagents: Water ; rt
Riferimento
- Faster and More Specific: Excited-State Intramolecular Proton Transfer-Based Dyes for High-Fidelity Dynamic Imaging of Lipid Droplets within Cells and TissuesAnalytical Chemistry (Washington, 2020, 92(15), 10342-10349,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of 4-(N,N-dihexylamino)-4'-nitrostilbene (DHANS)ARKIVOC [online computer file], 2000, 1(6), 939-944,
Metodo di produzione 15
Condizioni di reazione
Riferimento
- Linear and Nonlinear Optical Properties of Tricyanopropylidene-Based Merocyanine Dyes: Synergistic Experimental and Theoretical InvestigationsChemPhysChem, 2018, 19(2), 187-197,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Phosphorus oxychloride ; 0 °C; 2 - 4 h, 80 °C
1.2 Reagents: Sodium carbonate Solvents: Water
1.2 Reagents: Sodium carbonate Solvents: Water
Riferimento
- Monocarboxylate Transporter 1 Inhibitors as Potential Anticancer AgentsACS Medicinal Chemistry Letters, 2015, 6(5), 558-561,
Benzaldehyde, 4-(dihexylamino)- Raw materials
Benzaldehyde, 4-(dihexylamino)- Preparation Products
Benzaldehyde, 4-(dihexylamino)- Letteratura correlata
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Michaele J. Hardie,Ralph Torrens,Colin L. Raston Chem. Commun., 2003, 1854-1855
-
Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
-
Lanhua Yi,Yuan Meng,Rui Wang,Junjie Fei,Xianyou Wang,Yebo Lu New J. Chem., 2020,44, 13472-13479
-
Wolfgang Schrader,Saroj K. Panda,Klaus J. Brockmann,Thorsten Benter Analyst, 2008,133, 867-869
90133-80-5 (Benzaldehyde, 4-(dihexylamino)-) Prodotti correlati
- 10338-57-5(4-(piperidin-1-yl)benzaldehyde)
- 669050-72-0(3-(piperidin-1-yl)benzaldehyde)
- 90134-10-4(4-(Dibutylamino)benzaldehyde)
- 613-28-5(4-(Dipropylamino)benzaldehyde)
- 51980-54-2(4-(Pyrrolidin-1-yl)benzaldehyde)
- 1496675-70-7(5-(pyrimidin-4-yl)-1,2-oxazole-4-carboxylic acid)
- 2228846-09-9(1-(1-ethenyl-1H-pyrazol-4-yl)methylcyclopropane-1-carboxylic acid)
- 2639375-65-6(tert-butyl N-(2R)-4,4,4-trifluoro-1-hydroxy-3-(trifluoromethyl)butan-2-ylcarbamate)
- 2228565-57-7(3-2-fluoro-5-(trifluoromethyl)phenyl-3-hydroxypropanenitrile)
- 73647-09-3(Guanosine 2’,3’-Cyclic Monophosphate Triethylamine Salt)
Fornitori consigliati
Nantong Boya Environmental Protection Technology Co., Ltd
Membro d'oro
CN Fornitore
Grosso

钜澜化工科技(青岛)有限公司
Membro d'oro
CN Fornitore
Grosso

PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti

Hubei Changfu Chemical Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
